molecular formula C16H21N7O2 B12435905 4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 1415565-02-4

4-(1-Ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B12435905
CAS No.: 1415565-02-4
M. Wt: 343.38 g/mol
InChI Key: CXGJNDMUJPLLQL-JTQLQIEISA-N
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Description

ROCK inhibitor-1, also known as Y-27632, is a selective inhibitor of the Rho-associated, coiled-coil containing protein kinase (ROCK). This compound is widely used in scientific research due to its ability to inhibit both ROCK1 and ROCK2 isoforms. ROCK inhibitor-1 has been instrumental in studies related to cell survival, differentiation, and migration, making it a valuable tool in various fields such as stem cell research, cancer therapy, and cardiovascular studies .

Preparation Methods

The synthesis of ROCK inhibitor-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Industrial production methods for ROCK inhibitor-1 are designed to be efficient and scalable. These methods often involve optimizing reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

ROCK inhibitor-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group is replaced by another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ROCK inhibitor-1 can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .

Scientific Research Applications

ROCK inhibitor-1 has a wide range of applications in scientific research:

Mechanism of Action

ROCK inhibitor-1 exerts its effects by inhibiting the activity of ROCK1 and ROCK2. These kinases play a crucial role in regulating the actin cytoskeleton, which is involved in various cellular processes such as contraction, migration, and proliferation. By inhibiting ROCK, ROCK inhibitor-1 disrupts these processes, leading to changes in cell morphology and function .

The molecular targets of ROCK inhibitor-1 include the catalytic sites of ROCK1 and ROCK2. The compound competes with adenosine triphosphate (ATP) for binding to these sites, thereby preventing the phosphorylation of downstream targets. This inhibition affects several signaling pathways, including those involved in cell survival, migration, and apoptosis .

Properties

CAS No.

1415565-02-4

Molecular Formula

C16H21N7O2

Molecular Weight

343.38 g/mol

IUPAC Name

4-[1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C16H21N7O2/c1-2-23-14-11(20-16(23)13-15(17)22-25-21-13)7-19-8-12(14)24-9-10-4-3-5-18-6-10/h7-8,10,18H,2-6,9H2,1H3,(H2,17,22)/t10-/m0/s1

InChI Key

CXGJNDMUJPLLQL-JTQLQIEISA-N

Isomeric SMILES

CCN1C2=C(C=NC=C2N=C1C3=NON=C3N)OC[C@H]4CCCNC4

Canonical SMILES

CCN1C2=C(C=NC=C2N=C1C3=NON=C3N)OCC4CCCNC4

Origin of Product

United States

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